![molecular formula C14H19N B13316944 N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13316944.png)
N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential as an NMDA receptor antagonist. This compound is part of a broader class of norcamphor derivatives, which have shown promise in the treatment of neurodegenerative disorders and other glutamate-dependent conditions .
Preparation Methods
The synthesis of N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine typically involves the reaction of an appropriately substituted bromobenzene with magnesium to form a Grignard reagent. This reagent is then reacted with commercially available norcamphor to yield the desired alcohol, which is subsequently converted to the amine by forming the azide and then reducing it . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine involves its role as an uncompetitive NMDA receptor antagonist. It binds to the phencyclidine (PCP) site on the NMDA receptor, inhibiting the flow of ions through the receptor channel. This action helps to modulate excitatory neurotransmission and protect against excitotoxicity, which is implicated in various neurodegenerative conditions .
Comparison with Similar Compounds
N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine can be compared with other similar compounds, such as:
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: A compound with similar toxicity profiles and potential therapeutic applications.
The uniqueness of this compound lies in its specific binding affinity and activity at the NMDA receptor, which may offer advantages in terms of efficacy and safety in therapeutic applications .
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-(2-methylphenyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C14H19N/c1-10-4-2-3-5-13(10)15-14-9-11-6-7-12(14)8-11/h2-5,11-12,14-15H,6-9H2,1H3 |
InChI Key |
IXPHLXKNXZESEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2CC3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


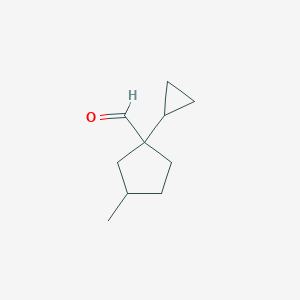


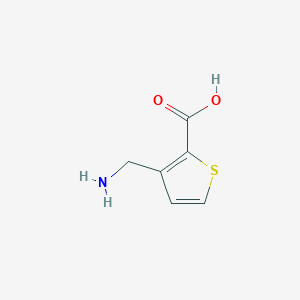
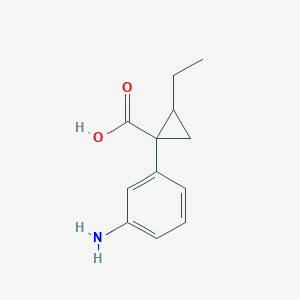
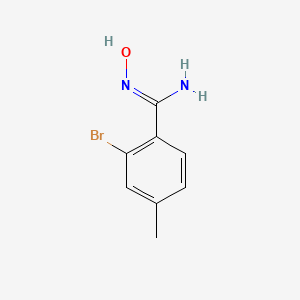



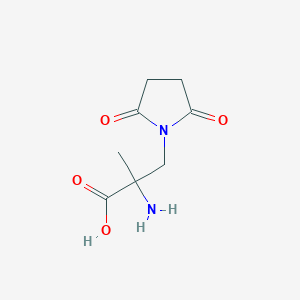
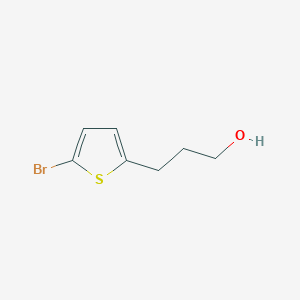
![2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13316921.png)
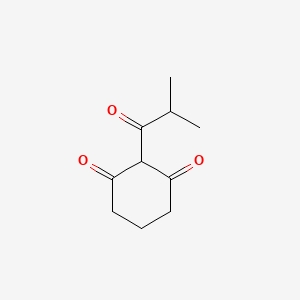
![2-{[(Thiophen-2-ylmethyl)amino]methyl}phenol](/img/structure/B13316936.png)
